N-(3-chlorobenzyl)-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
N-(3-chlorobenzyl)-2,1,3-benzoxadiazole-4-sulfonamide is an organic compound that belongs to the class of benzoxadiazoles. This compound is characterized by the presence of a benzoxadiazole ring, a sulfonamide group, and a 3-chlorobenzyl substituent. Benzoxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 3-chlorobenzylamine with 2,1,3-benzoxadiazole-4-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxadiazoles, while oxidation and reduction can produce sulfonic acids or amines, respectively .
Scientific Research Applications
N-(3-chlorobenzyl)-2,1,3-benzoxadiazole-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorobenzyl)-1-(4-methylpentanoyl)-L-prolinamide
- D-phenylalanyl-N-(3-chlorobenzyl)-L-prolinamide
- D-leucyl-N-(3-chlorobenzyl)-L-prolinamide
Uniqueness
N-(3-chlorobenzyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzoxadiazole ring and the sulfonamide group allows for diverse reactivity and potential biological activities that may not be present in similar compounds .
Properties
Molecular Formula |
C13H10ClN3O3S |
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Molecular Weight |
323.76 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C13H10ClN3O3S/c14-10-4-1-3-9(7-10)8-15-21(18,19)12-6-2-5-11-13(12)17-20-16-11/h1-7,15H,8H2 |
InChI Key |
WCIPAABFZCVUQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNS(=O)(=O)C2=CC=CC3=NON=C32 |
Origin of Product |
United States |
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